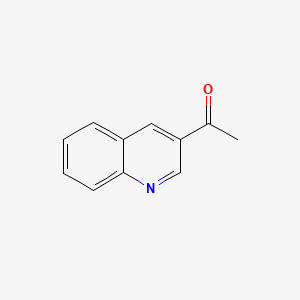

3-Acetylquinoline

Beschreibung

Eigenschaften

IUPAC Name |

1-quinolin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)10-6-9-4-2-3-5-11(9)12-7-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZYRGLKJCRGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20416028 | |

| Record name | 1-(quinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33021-53-3 | |

| Record name | 1-(quinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(quinolin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 3-Acetylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. In this method, an aromatic amine and a carbonyl compound undergo a condensation reaction in the presence of an acid catalyst to form the quinoline ring system. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetic acid.

Another method involves the Pfitzinger reaction, where isatin and an aromatic aldehyde react in the presence of a base to form the quinoline derivative. This method is advantageous due to its mild reaction conditions and high yield of the desired product.

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Transfer Hydrogenation of the Quinoline Ring

Cobalt-catalyzed transfer hydrogenation selectively reduces the N=C bond of 3-acetylquinoline to produce 1,2-dihydroquinoline derivatives. This method employs ammonia borane (H₃N·BH₃) as the hydrogen source and operates under mild conditions (room temperature, THF solvent) with high functional group tolerance .

Key Data:

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Co-amido complex | THF, 25°C, 3 h | 1,2-Dihydroquinoline | 89–99% |

Mechanistic studies reveal cobalt-amido cooperation facilitates dihydrogen transfer, enabling precise control over regioselectivity .

Reduction of the Acetyl Group

The ketone moiety undergoes reduction with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield 1-(quinolin-3-yl)ethanol. LiAlH₄ achieves complete reduction, while NaBH₄ selectively targets the acetyl group without affecting the quinoline ring9.

Csp³-H Selenylation

This compound undergoes direct selenylation at the acetyl methyl group via Csp³-H activation. This method uses selenating agents (e.g., diaryl diselenides) under oxidative conditions, producing 3-selenoacetylquinoline derivatives .

Example:

| Reagents | Conditions | Product | Functional Group Tolerance |

|---|---|---|---|

| PhSeSePh, Cu(OAc)₂, DCE | 80°C, 12 h | 3-(Phenylselanyl)acetylquinoline | Halogens, esters, ethers |

This protocol is scalable and compatible with electron-rich and electron-deficient substrates .

Calcium-Catalyzed Alkylation

The acetyl methyl group participates in chemoselective Csp³-H functionalization under calcium triflate catalysis. This solvent-free method enables tandem Friedländer annulation and alkylation, yielding 2-methyl-3-alkylquinolines .

Reaction Scope:

| Electrophile | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Aldehydes, ketones | Ca(OTf)₂ | 100°C, 6 h | 3-Alkylacetylquinolines | 75–92% |

This approach demonstrates atom economy and avoids transition metals .

Michael Addition

The acetyl group acts as a Michael acceptor, undergoing conjugate addition with nucleophiles (e.g., malononitrile) under basic conditions. This reaction expands access to 3-substituted quinoline derivatives .

Mechanistic Insights

-

Reduction: The Co-amido complex activates H₃N·BH₃ via proton-coupled electron transfer, enabling sequential hydrogen transfer to the N=C bond .

-

Selenylation: Radical intermediates mediate Csp³-H activation, with copper(II) acetate facilitating oxidative coupling .

-

C-H Functionalization: Calcium triflate stabilizes transition states through Lewis acid activation, enhancing electrophilic substitution .

Table 1: Reduction Reactions

Table 2: Substitution and Functionalization

Wissenschaftliche Forschungsanwendungen

Applications in Chemistry

Intermediate in Synthesis

3-Acetylquinoline serves as a key intermediate in the synthesis of various quinoline derivatives, which are essential in developing pharmaceuticals, agrochemicals, and dyes. The compound's reactivity allows it to undergo various transformations, making it valuable for creating complex chemical structures.

Catalytic Reactions

Recent studies have highlighted its utility in catalytic processes, such as transfer hydrogenation. For instance, this compound has been used effectively to produce hydroxyl compounds with high yields under mild conditions . This property enhances its potential for applications in green chemistry.

Biological Applications

Antimicrobial Activity

this compound exhibits notable antimicrobial properties against a range of pathogens. Research indicates that it has strong bactericidal effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Properties

The compound has been studied for its anticancer activity. A significant case study demonstrated that derivatives of this compound induced apoptosis in murine L1210 leukemia cells. The mechanism involved reactive oxygen species signaling and activation of the p38 MAPK pathway, suggesting its potential as an anticancer agent .

Case Studies

Industrial Applications

Material Production

In industry, this compound is utilized in producing materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for developing advanced materials that require specific functional characteristics.

Wirkmechanismus

The mechanism of action of 3-Acetylquinoline depends on its specific application. In medicinal chemistry, the compound and its derivatives often target specific enzymes or receptors in biological systems. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .

In other applications, the compound may interact with molecular targets through various pathways, such as binding to active sites of enzymes or forming complexes with metal ions. The specific molecular targets and pathways involved depend on the structure and functional groups of the compound.

Vergleich Mit ähnlichen Verbindungen

Reactivity in Fluorination and Electrophilic Substitution

The acetyl group in 3-acetylquinoline significantly enhances C4 electrophilicity. In fluorination reactions, it produces a 4.5:1 ratio of C4:C2 products, compared to unsubstituted quinoline (2:1) . This contrasts with 3-methylquinoline (), where steric hindrance at C2/C3 directs arylation to C4. The acetyl group’s electron-withdrawing nature lowers the LUMO energy at C4, favoring nucleophilic attack, a property absent in non-acylated derivatives like 3-phenylquinoline ().

Table 1: Fluorination Selectivity in Quinoline Derivatives

| Compound | C4:C2 Product Ratio | Key Factor | Reference |

|---|---|---|---|

| Quinoline | 2:1 | Innate C4 electrophilicity | |

| This compound | 4.5:1 | Enhanced C4 LUMO contribution | |

| 3-Methylquinoline | N/A | Steric hindrance at C2/C3 |

Catalytic Asymmetric Additions

In enantioselective rhodium-catalyzed additions, this compound (3la) achieves moderate to excellent yields (e.g., 72–94%) and >98% enantiomeric excess (ee) when paired with arylboronic acids . Comparatively, 4-acetylpyridine and 4-propionylpyridine show higher steric tolerance but similar ee values, while methyl-substituted substrates (e.g., 3j) yield poorly (64%) . The quinoline core’s planar structure and nitrogen coordination likely enhance catalytic efficiency over pyrimidine or pyridine analogs.

Hydrogenation Behavior

This compound undergoes partial transfer hydrogenation with H₃N·BH₃ to yield 3m (89% yield), where the acyl group is reduced to a hydroxyl group . In contrast, 2-methylquinoline fails to react under identical conditions due to steric hindrance at C1/C2 . This highlights the critical role of substituent position: electron-withdrawing groups at C3 (acetyl) facilitate reactivity, while alkyl groups at C2 impede it.

Structural and Crystallographic Features

X-ray crystallography reveals that this compound derivatives exhibit distinct dihedral angles between substituents and the quinoline plane. For example, in C₁₉H₁₆ClNO₂, the phenyl group forms a 75.44° angle with the quinoline unit, stabilized by intermolecular C–H···O bonds . Such angles influence packing efficiency and solubility, contrasting with derivatives like 3-phenylquinoline, where planar stacking may dominate .

Biologische Aktivität

3-Acetylquinoline is a compound that has garnered attention in various fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, anticancer, and cytotoxic properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by an acetyl group at the 3-position. Its chemical structure can be represented as follows:

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a variety of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 15.62 µg/mL | 31.25 µg/mL |

| Staphylococcus epidermidis | 3.91 µg/mL | 15.62 µg/mL |

| Escherichia coli | 125–500 µg/mL | 250–1000 µg/mL |

| Candida albicans | 62.5–1000 µg/mL | >2000 µg/mL |

The compound demonstrated strong bactericidal effects against Staphylococcus spp., with significant activity comparable to established antibiotics like nitrofurantoin .

Anticancer Activity

Research has shown that this compound derivatives possess significant anticancer properties, particularly through the induction of apoptosis in cancer cell lines.

Case Study: Induction of Apoptosis in L1210 Leukemia Cells

A study conducted on murine L1210 leukemia cells revealed that treatment with 4-amino-3-acetylquinoline (a derivative) resulted in:

- Cytotoxicity : A dose-dependent decrease in cell viability.

- Mechanism : The apoptosis was mediated through the activation of the p38 MAPK pathway and reactive oxygen species (ROS) signaling .

The findings indicated that the compound could be a potential candidate for further development as an anticancer agent.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. These studies typically involve assessing the viability of normal cell lines alongside cancerous ones.

Table 2: Cytotoxic Effects on Normal Cell Lines

| Compound | Concentration (µM) | Viability (%) |

|---|---|---|

| This compound | 100 | 85 |

| Derivative A | 200 | 60 |

| Control (untreated) | - | 100 |

In these studies, while some derivatives demonstrated cytotoxic effects at higher concentrations, others maintained cell viability above baseline levels, suggesting selective toxicity towards cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Acetylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The most common synthesis involves deoxygenation of this compound N-oxide using isopropanol (IPA) as a reductant and acetone as a solvent. Key variables include catalyst loading (e.g., 1.5 mol%), reaction time, and solvent ratios (IPA/acetone ≈ 1:3). For reproducible yields (~87%), strict control of equivalents (1.0 eq. substrate) and purification via column chromatography (hexanes/EtOAc) is critical. NMR and GC-MS are essential for verifying purity .

- Experimental Design Tip : Use fractional factorial designs to test interactions between variables like temperature (ambient vs. reflux) and solvent polarity. Document reagent stoichiometry and workup steps meticulously to ensure reproducibility .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using coupling constants (e.g., δ 2.7 ppm for the acetyl methyl group) and compare with reference spectra. Multiplicity analysis (e.g., doublets for aromatic protons) helps confirm substitution patterns .

- GC-MS : Monitor molecular ion peaks (m/z 171.1 for C11H9NO) and fragmentation patterns to rule out side products.

- Best Practice : Always run control samples and cross-validate spectral data with computational tools (e.g., ChemDraw simulations) to resolve ambiguities .

Q. How can researchers design preliminary bioactivity screens for this compound derivatives?

- Methodological Answer : Prioritize in silico docking studies to identify potential targets (e.g., acetylcholinesterase for Alzheimer’s research) before in vitro assays. Use structure-activity relationship (SAR) principles to modify the quinoline core (e.g., introducing carboxamide groups at position 3). Include positive controls (e.g., donepezil) and dose-response curves to validate activity .

Advanced Research Questions

Q. What strategies optimize catalytic systems for this compound synthesis via N-oxide deoxygenation?

- Methodological Answer : Screen transition-metal catalysts (e.g., Pd/C, Ru complexes) under inert atmospheres to enhance efficiency. Kinetic studies can identify rate-limiting steps (e.g., N-O bond cleavage). Advanced techniques like microwave-assisted synthesis may reduce reaction times. Always compare turnover numbers (TON) and quantify catalyst leaching via ICP-MS .

- Data Contradiction Analysis : If yields plateau, investigate solvent effects (e.g., switch from IPA to ethanol) or test additives (e.g., Lewis acids) to stabilize intermediates. Replicate trials with blinded samples to minimize bias .

Q. How can researchers resolve contradictions in 13C NMR assignments for this compound derivatives?

- Methodological Answer :

- Step 1 : Verify instrument calibration using certified standards (e.g., tetramethylsilane).

- Step 2 : Perform 2D NMR (HSQC, HMBC) to correlate ambiguous carbons with adjacent protons.

- Step 3 : Compare data with computational predictions (DFT calculations) to validate assignments.

- Example : The carbonyl carbon in this compound appears at δ 196.8 ppm; deviations >1 ppm suggest impurities or tautomeric shifts .

Q. What computational methods validate proposed reaction mechanisms in this compound synthesis?

- Methodological Answer : Use density functional theory (DFT) to model transition states and calculate activation energies for N-oxide reduction steps. Compare theoretical isotopic patterns (e.g., via Gaussian software) with experimental GC-MS data. Molecular dynamics simulations can reveal solvent-catalyst interactions critical for selectivity .

- Advanced Tip : Collaborate with theoretical chemists to refine computational models and publish raw data in open repositories for peer validation .

Methodological Guidelines

- Ethical Compliance : For studies involving biological testing, obtain ethics committee approval (include committee name, approval date, and protocol number) and declare conflicts of interest .

- Systematic Reviews : Follow PRISMA guidelines for literature reviews, including a flow diagram for study selection and risk-of-bias assessments using Cochrane criteria .

- Data Sharing : Deposit synthetic procedures, spectral data, and crystallographic files in public databases (e.g., PubChem, Cambridge Structural Database) with persistent identifiers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.